molecular formula C28H29NO4S B13743420 L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 204716-12-1

L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Cat. No.: B13743420
CAS No.: 204716-12-1
M. Wt: 475.6 g/mol
InChI Key: SCXBPQCFWOUPMW-VWLOTQADSA-N
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Description

L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a synthetic derivative of L-Phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its unique protective groups, which help in the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino and carboxyl groups of L-Phenylalanine. The process includes:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.

    Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butylthio (tBuS) group.

These protective groups are introduced through a series of reactions involving reagents such as Fmoc-Cl and tBuS-Cl under specific conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes several types of reactions:

    Deprotection Reactions: Removal of the Fmoc and tBuS groups under acidic or basic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, where L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- serves as a building block .

Scientific Research Applications

L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in:

Mechanism of Action

The compound acts by providing a protected form of L-Phenylalanine, allowing for selective peptide bond formation. The Fmoc group protects the amino group, preventing unwanted reactions, while the tBuS group protects the carboxyl group. These protective groups are removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine,4-[(1,1-dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
  • L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-

Uniqueness

L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to its specific protective groups, which offer selective deprotection and coupling reactions, making it highly valuable in peptide synthesis .

Properties

CAS No.

204716-12-1

Molecular Formula

C28H29NO4S

Molecular Weight

475.6 g/mol

IUPAC Name

(2S)-3-(4-tert-butylsulfanylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C28H29NO4S/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1

InChI Key

SCXBPQCFWOUPMW-VWLOTQADSA-N

Isomeric SMILES

CC(C)(C)SC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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